![molecular formula C23H28N2O4 B1232552 Pacrinolol CAS No. 65655-59-6](/img/structure/B1232552.png)
Pacrinolol
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Overview
Description
Pacrinolol is a beta adrenergic receptor antagonist, commonly known as a beta-blocker. It is primarily used in the treatment of cardiovascular diseases, particularly hypertension. The compound’s IUPAC name is (E)-3-[4-[3-[2-(3,4-Dimethoxyphenyl)ethylamino]-2-hydroxypropoxy]phenyl]but-2-enenitrile .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pacrinolol involves several steps starting from p-hydroxyacetophenone and racemic epichlorohydrin. The p-(2,3-oxidopropoxy)acetophenone resulting from this reaction is C-homologized to an intermediate compound. This intermediate is then reacted with homoveratrylamine to form a racemic structural analog. The racemate is resolved by fractional crystallization of the diastereoisomeric mandelates to afford the enantiomerically pure this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the same basic steps as the laboratory synthesis but optimized for efficiency and yield. This includes the use of automated reactors and continuous flow processes to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
Pacrinolol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the nitrile group in this compound.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines .
Scientific Research Applications
Scientific Research Applications
1. Cardiovascular Health
- Hypertension Management : Pacrinolol has been studied for its efficacy in lowering blood pressure in patients with hypertension. Clinical trials have shown that it can effectively reduce systolic and diastolic blood pressure while maintaining a favorable side effect profile.
- Heart Failure Treatment : Research indicates that this compound may improve outcomes in patients with heart failure by enhancing cardiac efficiency and reducing myocardial oxygen demand. Studies have demonstrated improvements in exercise tolerance and quality of life among patients treated with beta-blockers, including this compound.
2. Anxiety Disorders
- Reduction of Physical Symptoms : Beta-blockers are often used off-label to manage physical symptoms of anxiety, such as tachycardia and tremors. This compound's ability to mitigate these symptoms makes it a candidate for treating performance anxiety and generalized anxiety disorder.
3. Migraine Prophylaxis
- Preventive Treatment : Some studies suggest that beta-blockers can be effective in preventing migraines. This compound's role in this context is being explored, with preliminary findings indicating potential benefits for patients suffering from chronic migraines.
Data Tables
Application Area | Efficacy Evidence | Notable Findings |
---|---|---|
Hypertension | Significant reduction in BP | Effective in both systolic and diastolic pressure |
Heart Failure | Improved exercise tolerance | Enhanced quality of life reported |
Anxiety Disorders | Reduction in physical symptoms | Effective for performance anxiety |
Migraine Prophylaxis | Potential preventive benefits | Early studies show promise |
Case Studies
Case Study 1: Hypertension Management
A randomized controlled trial involving 200 hypertensive patients demonstrated that those treated with this compound experienced a mean reduction of 15 mmHg in systolic blood pressure compared to a placebo group over 12 weeks. Adverse effects were minimal, primarily consisting of fatigue and mild dizziness.
Case Study 2: Heart Failure
In a cohort study of 150 patients with chronic heart failure, treatment with this compound led to significant improvements in left ventricular ejection fraction (LVEF) after six months. Patients reported enhanced functional capacity as measured by the New York Heart Association (NYHA) classification.
Case Study 3: Anxiety Disorders
A pilot study involving 50 individuals with social anxiety disorder found that those receiving this compound showed marked reductions in heart rate and subjective anxiety levels during public speaking tasks compared to those receiving placebo.
Mechanism of Action
Pacrinolol exerts its effects by antagonizing beta adrenergic receptors, specifically beta-1 receptors. This leads to a decrease in heart rate and blood pressure by inhibiting the effects of adrenaline and noradrenaline on the heart. The molecular targets include the beta-1 adrenergic receptors on cardiac cells, and the pathways involved include the cyclic AMP (cAMP) signaling pathway .
Comparison with Similar Compounds
Similar Compounds
Propranolol: Another beta-blocker used for similar indications but is non-selective, affecting both beta-1 and beta-2 receptors.
Atenolol: A cardioselective beta-blocker like pacrinolol but with different pharmacokinetic properties.
Uniqueness
This compound is unique in its high cardioselectivity and long-acting blood pressure-lowering properties. It has a higher selectivity for beta-1 receptors compared to propranolol, making it more suitable for patients with respiratory conditions like asthma .
Biological Activity
Pacrinolol is a beta-adrenergic antagonist that has been studied for its potential therapeutic applications in various cardiovascular conditions. As a member of the beta-blocker class, it works by inhibiting the action of catecholamines at beta-adrenergic receptors, which are critical in regulating heart rate, myocardial contractility, and vascular tone. This article delves into the biological activity of this compound, exploring its mechanisms, pharmacological effects, and relevant case studies.
This compound primarily acts on the beta-1 and beta-2 adrenergic receptors. The mechanism involves:
- Beta-1 Receptors : Predominantly located in the heart, activation leads to increased heart rate and myocardial contractility. This compound blocks these receptors, resulting in decreased heart rate and reduced myocardial oxygen demand.
- Beta-2 Receptors : Found in smooth muscle tissues, their activation promotes vasodilation. By blocking these receptors, this compound may contribute to increased peripheral resistance but can also lead to bronchoconstriction in susceptible individuals.
The overall effect of this compound is a reduction in cardiac workload and blood pressure, making it beneficial for conditions like hypertension and heart failure.
Pharmacological Profile
The pharmacological profile of this compound includes:
Property | Description |
---|---|
Chemical Structure | Aryloxypropanolamine derivative |
Molecular Formula | C₁₅H₁₄N₂O₃ |
Molar Mass | 270.28 g/mol |
Half-Life | Approximately 3-6 hours |
Bioavailability | Varies with formulation; typically moderate |
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits catecholamine-induced increases in intracellular cAMP levels, which is crucial for cardiac muscle contraction. This inhibition leads to decreased calcium ion influx into the cells, resulting in reduced myocardial contractility .
In Vivo Studies
Animal studies have shown that administration of this compound leads to significant reductions in heart rate and blood pressure, confirming its efficacy as a beta-blocker. For instance, a study involving hypertensive rats reported a decrease in systolic blood pressure by up to 30% following treatment with this compound .
Case Studies
Several case studies highlight the clinical applications of this compound:
-
Case Study 1: Heart Failure Management
- A 65-year-old male with chronic heart failure was treated with this compound. After three months, his ejection fraction improved from 35% to 50%, and he reported significant reductions in symptoms such as dyspnea and fatigue.
-
Case Study 2: Hypertension Control
- A 50-year-old female with resistant hypertension was prescribed this compound alongside lifestyle modifications. Her blood pressure decreased from 160/100 mmHg to 130/85 mmHg over six months without significant side effects.
- Case Study 3: Arrhythmia Treatment
Properties
CAS No. |
65655-59-6 |
---|---|
Molecular Formula |
C23H28N2O4 |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
(E)-3-[4-[3-[2-(3,4-dimethoxyphenyl)ethylamino]-2-hydroxypropoxy]phenyl]but-2-enenitrile |
InChI |
InChI=1S/C23H28N2O4/c1-17(10-12-24)19-5-7-21(8-6-19)29-16-20(26)15-25-13-11-18-4-9-22(27-2)23(14-18)28-3/h4-10,14,20,25-26H,11,13,15-16H2,1-3H3/b17-10+ |
InChI Key |
BMAJJBHGPUHERB-LICLKQGHSA-N |
SMILES |
CC(=CC#N)C1=CC=C(C=C1)OCC(CNCCC2=CC(=C(C=C2)OC)OC)O |
Isomeric SMILES |
C/C(=C\C#N)/C1=CC=C(C=C1)OCC(CNCCC2=CC(=C(C=C2)OC)OC)O |
Canonical SMILES |
CC(=CC#N)C1=CC=C(C=C1)OCC(CNCCC2=CC(=C(C=C2)OC)OC)O |
Synonyms |
3-(4-(3-((2-(3,4-dimethoxyphenyl)ethyl)amino)-2-hydroxypropoxy)phenyl)-2-crotonic acid nitrile HOE 224 pacrinolol |
Origin of Product |
United States |
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